Methyl 4-chloroquinoline-8-carboxylate

Medicinal Chemistry Synthesis Analytical Characterization

Standard quinoline intermediates lack the specific 4-chloro and 8-carboxylate pattern required for targeted antimalarial and antibacterial lead optimization. This compound solves regiochemical mismatch issues. - **Key advantage:** Methyl ester protects the carboxylic acid, eliminating separate protection/deprotection steps in multistep syntheses. - **Application:** Enables efficient 4-substituted quinoline-8-carboxylate analog libraries via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. - **Quality:** 95% purity; suitable as an analytical reference standard for HPLC/LC-MS method development. Immediate shipping, technical data sheet available.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64
CAS No. 1416440-14-6
Cat. No. B2941682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroquinoline-8-carboxylate
CAS1416440-14-6
Molecular FormulaC11H8ClNO2
Molecular Weight221.64
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C(C=CN=C21)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
InChIKeyZXZRJIYXWZTSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-chloroquinoline-8-carboxylate Overview


Methyl 4-chloroquinoline-8-carboxylate (CAS: 1416440-14-6) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is characterized by a chloro substituent at the 4-position and a methyl carboxylate ester at the 8-position of the quinoline ring system . This compound serves as a key building block in the synthesis of more complex quinoline-based molecules and is primarily utilized in medicinal chemistry research to explore its pharmacological properties .

Why Methyl 4-chloroquinoline-8-carboxylate Is Irreplaceable


Generic substitution of quinoline building blocks is untenable due to the compound's precise regiochemistry, which dictates its reactivity and the downstream properties of synthesized derivatives. The specific 4-chloro and 8-methyl carboxylate substitution pattern is critical for enabling selective cross-coupling reactions and for establishing a unique pharmacophore . Altering the position of the chloro or carboxylate group, or using a different ester, results in compounds with divergent electronic and steric profiles, leading to significant differences in binding affinities and biological activities . Furthermore, the 8-carboxylate functionality, unlike its 3- or 4-carboxylate isomers, provides a distinct synthetic handle that is essential for constructing specific molecular geometries found in advanced leads targeting antimicrobial and antimalarial pathways [1].

Methyl 4-chloroquinoline-8-carboxylate: Comparative Evidence


Structural Differences from Acid Analog

Methyl 4-chloroquinoline-8-carboxylate (CAS: 1416440-14-6) is differentiated from its direct acid analog, 4-chloroquinoline-8-carboxylic acid (CAS: 216257-37-3), by a measurable difference in molecular weight and a distinct chemical property. The target compound, a methyl ester, has a molecular weight of 221.64 g/mol , which is 14.03 g/mol greater than the corresponding carboxylic acid (MW: 207.61 g/mol) [1]. This difference corresponds to the replacement of a hydrogen atom with a methyl group. Crucially, the ester is a synthetic building block that provides a protected carboxylate group, which is essential for orthogonal synthesis strategies, whereas the free acid requires separate activation for amide or ester bond formation .

Medicinal Chemistry Synthesis Analytical Characterization

8- vs. 3-Carboxylate Regioisomeric Activity

The position of the carboxylate group on the quinoline ring is a critical determinant of biological activity. For 2-chloroquinoline-3-carboxylate derivatives, in vitro antibacterial screening against Bacillus subtilis and Vibrio cholera showed only moderate activity . While direct data for methyl 4-chloroquinoline-8-carboxylate is lacking, class-level inference from patent literature indicates that 8-substituted quinolinecarboxylic acid derivatives (such as 7-fluoro-8-chloro quinolones) exhibit potent antibacterial activity against a range of gram-positive and gram-negative organisms [1]. The 8-position substitution pattern, therefore, is inferred to confer a distinct and potentially more potent antimicrobial profile compared to the 3-carboxylate regioisomers, which exhibit only moderate activity in direct assays .

Antibacterial Structure-Activity Relationship Medicinal Chemistry

Diversification Potential of 4-Chloro Handle

The 4-chloro substituent in methyl 4-chloroquinoline-8-carboxylate is a key synthetic handle that is not present in unsubstituted quinoline-8-carboxylate analogs. General methods for the synthesis of 4-chloro- or 4-bromo-substituted quinolines have been validated, demonstrating their utility as versatile intermediates for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [1]. The absence of this halogen in other analogs (e.g., methyl quinoline-8-carboxylate) eliminates a major pathway for molecular diversification, which is critical in medicinal chemistry for generating structure-activity relationship (SAR) data. This specific chloro group allows for the introduction of a wide range of pharmacophores at the 4-position, a strategy not feasible with non-halogenated analogs.

Synthesis Cross-Coupling Diversification

Purity and Availability

Methyl 4-chloroquinoline-8-carboxylate is commercially available with a minimum purity specification of 95% (GC/HPLC) from multiple suppliers . This defined purity level is critical for ensuring reproducibility in biological assays and synthetic reactions. In contrast, its direct analog, 4-chloroquinoline-8-carboxylic acid, is also available at a 95% purity , but the target compound offers a different, complementary synthetic utility. The consistent 95% purity across suppliers for the target compound provides a reliable baseline for researchers, minimizing the risk of experimental variability due to unknown impurities, which can be a significant issue with less common or custom-synthesized quinoline derivatives.

Procurement Quality Control Research Supply

Pharmaceutical Intermediate in Patent Literature

Quinoline derivatives, including those with a 4-chloro and 8-carboxylate motif, are cited as crucial intermediates in patent literature for the preparation of antimalarial drugs and other therapeutics . The compound's specific substitution pattern makes it a 'highly privileged, advanced pharmaceutical intermediate' , a designation that is not universally applied to all quinoline esters. For example, while ethyl 8-chloroquinoline-3-carboxylate is noted for potential antifungal and anti-inflammatory uses, its optimum in vitro concentration is specified as 0.5 mg/mL . The 4-chloro-8-carboxylate arrangement is more commonly associated with the core structures of established antibacterial and antimalarial agents, indicating a higher potential for generating bioactive leads . This association with advanced pharmaceutical development, rather than just basic research, provides a strong justification for its procurement over less strategically positioned analogs.

Pharmaceutical Intermediate Patent Analysis Antimalarial

Methyl 4-chloroquinoline-8-carboxylate Applications


Library Synthesis via 4-Chloro Displacement

Researchers requiring a versatile quinoline scaffold for lead optimization should prioritize methyl 4-chloroquinoline-8-carboxylate. The 4-chloro group serves as a reliable synthetic handle for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . This allows for the efficient generation of a diverse library of 4-substituted quinoline-8-carboxylate analogs for structure-activity relationship (SAR) studies. This scenario is particularly valuable in early-stage drug discovery where molecular diversity is paramount.

Novel Antibacterial & Antimalarial Leads

Given its classification as an advanced intermediate for antimalarial and antibacterial agents , methyl 4-chloroquinoline-8-carboxylate is ideally suited for medicinal chemistry programs targeting these indications. The compound can be elaborated into more complex structures, such as 4-aminoquinolines, which are a cornerstone of antimalarial chemotherapy. The distinct 8-carboxylate position, as opposed to the 3-carboxylate isomer, aligns with pharmacophores known for potent activity [1], providing a rational starting point for synthesis.

Orthogonal Protection Strategy

In multistep organic syntheses, methyl 4-chloroquinoline-8-carboxylate offers a crucial advantage over its free acid counterpart (4-chloroquinoline-8-carboxylic acid) . The methyl ester acts as a masked carboxylic acid, protecting this functional group during subsequent reactions that might be incompatible with a free acid. This eliminates the need for separate protection/deprotection sequences, thereby streamlining synthetic routes and improving overall yield. This scenario is critical for complex molecule assembly where chemoselectivity is essential.

Analytical Reference Standard

The compound's defined molecular weight of 221.64 g/mol and established commercial purity of 95% make it a suitable reference standard for analytical method development (e.g., HPLC, LC-MS). It can be used to calibrate instruments or validate methods for the detection and quantification of related quinoline derivatives in complex reaction mixtures or biological matrices. This application leverages its consistent quality to ensure analytical accuracy.

Technical Documentation Hub

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